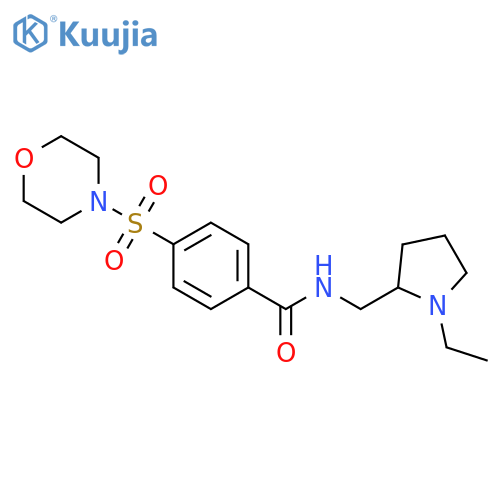

Cas no 941481-51-2 (N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamide)

N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-[(1-ethylpyrrolidin-2-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide

- N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamide

-

- インチ: 1S/C18H27N3O4S/c1-2-20-9-3-4-16(20)14-19-18(22)15-5-7-17(8-6-15)26(23,24)21-10-12-25-13-11-21/h5-8,16H,2-4,9-14H2,1H3,(H,19,22)

- InChIKey: BHZMLFCNDXNWKM-UHFFFAOYSA-N

- ほほえんだ: C(NCC1CCCN1CC)(=O)C1=CC=C(S(N2CCOCC2)(=O)=O)C=C1

N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3349-0188-5μmol |

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |

941481-51-2 | 90%+ | 5μl |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3349-0188-1mg |

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |

941481-51-2 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3349-0188-3mg |

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |

941481-51-2 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3349-0188-5mg |

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |

941481-51-2 | 90%+ | 5mg |

$69.0 | 2023-04-26 | |

| Life Chemicals | F3349-0188-2mg |

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |

941481-51-2 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3349-0188-2μmol |

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |

941481-51-2 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3349-0188-4mg |

N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide |

941481-51-2 | 90%+ | 4mg |

$66.0 | 2023-04-26 |

N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamide 関連文献

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

8. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamideに関する追加情報

Introduction to N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamide (CAS No. 941481-51-2)

N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 941481-51-2, represents a fusion of organic chemistry and medicinal chemistry, showcasing the potential of tailored molecular structures in addressing complex biological targets. The intricate architecture of this molecule, featuring a pyrrolidinyl moiety linked to a benzamide group sulfonated with morpholine, positions it as a promising candidate for further exploration in drug discovery.

The structural components of N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamide are meticulously designed to interact with biological systems in a targeted manner. The pyrrolidin-2-yl group, a common pharmacophore in medicinal chemistry, contributes to the compound's solubility and binding affinity. This feature is particularly crucial in drug design, where optimal solubility can enhance bioavailability and therapeutic efficacy. The benzamide moiety, on the other hand, is known for its role in modulating enzyme activity and receptor interactions, making it a valuable component in the development of small-molecule drugs.

The sulfonamide group derived from morpholine in this compound adds another layer of complexity and functionality. Sulfonamides are widely recognized for their biological activity, often serving as key pharmacological agents due to their ability to interact with enzymes and receptors. The specific arrangement of the sulfonamide group in N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamide suggests potential applications in areas such as anti-inflammatory and anti-bacterial therapies. This arrangement enhances the compound's ability to engage with biological targets, thereby increasing its therapeutic potential.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamide with various biological targets. These studies have highlighted the compound's potential as an inhibitor of enzymes involved in inflammatory pathways. For instance, preliminary computational analyses suggest that this molecule may interact with cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins—mediators of inflammation and pain. Such interactions could lead to the development of novel anti-inflammatory agents with improved selectivity and reduced side effects.

In addition to its anti-inflammatory potential, N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamide has shown promise in preclinical studies as a modulator of immune responses. The compound's ability to interact with immune cells and cytokine pathways has been explored through both in vitro and in vivo models. These studies indicate that the molecule may have immunomodulatory effects, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy. The precise targeting of immune pathways by this compound underscores its potential as a therapeutic agent in immunology.

The synthesis of N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions, are employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the structural integrity of the final product. These synthetic methodologies not only highlight the technical prowess required but also underscore the importance of precision in pharmaceutical manufacturing.

The pharmacokinetic properties of N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamide are another critical aspect that has been extensively studied. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical efficacy and safety profile. Preliminary pharmacokinetic studies suggest that this molecule exhibits favorable properties such as good oral bioavailability and moderate metabolic stability. These characteristics make it an attractive candidate for further development into an oral therapeutic agent.

The regulatory landscape for new pharmaceutical compounds like N-(1-et hylpyrrolidin -2 - ylm ethyl -4 - (morpholine - 4 - sulfonyl ) benz amide ) is stringent but well-established, ensuring that only safe and effective drugs reach the market. Researchers must navigate through rigorous preclinical testing, clinical trials, and regulatory submissions to demonstrate the compound's safety and efficacy before it can be approved for human use. The journey from laboratory discovery to market approval is long and complex but essential for bringing innovative therapies to patients who need them most.

The future prospects for N-(1 ethylpyrrolidin - 2 - ylm ethyl - 4 - ( morpholine - 4 - sulfonyl ) benz amide ) are promising given its unique structural features and demonstrated biological activity. Ongoing research aims to optimize its pharmacological properties further through structure-based drug design approaches. Collaborative efforts between academic institutions, biotechnology companies, and pharmaceutical industries are likely to accelerate the development process by leveraging complementary expertise and resources.

In conclusion,N -( 1 eth y l py r rol id i n - 2 y l ) m e th y l - 4 -( mor ph o l ine - 4 sul fo ny l ) b en z am ide stands out as an intriguing chemical entity with significant therapeutic potential . Its sophisticated molecular architecture , coupled with promising preclinical data , positions it as a valuable asset i n t he arse n al o f pharma ceutical dr ugs . As resea rch co nt i nu s t o e xp lo re its mechanis ms o f acti on an d appl icat ions , t his com pound holds great promise f or addr essi ng unmet medical needs i n variou s therapeutic areas .

941481-51-2 (N-(1-ethylpyrrolidin-2-yl)methyl-4-(morpholine-4-sulfonyl)benzamide) 関連製品

- 1949815-73-9(1-(Piperidin-4-yl)-1,2-dihydropyrimidin-2-one hydrochloride)

- 1349708-91-3(4-bromo-5-chloro-2-fluoro-benzoic acid)

- 2097896-65-4(1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate)

- 100701-51-7(Propanedioic acid, fluoromethyl-, monoethyl ester)

- 1000549-56-3(2-Methoxy-4-methylpyridine-5-acetonitrile)

- 1823312-27-1(Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate)

- 1219925-75-3(6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole)

- 1708199-39-6(4-(2,4-Dichloro-phenyl)-5-ethanesulfonyl-[1,2,3]thiadiazole)

- 1807285-65-9(Methyl 2-cyano-6-ethyl-3-(trifluoromethylthio)benzoate)

- 851978-53-5(4-N'-(4-methoxy-1,3-benzothiazol-2-yl)hydrazinecarbonyl-N,N-bis(2-methoxyethyl)benzene-1-sulfonamide)